molecular formula C15H25N5O2 B2594459 8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 376383-81-2

8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2594459
CAS RN: 376383-81-2
M. Wt: 307.398
InChI Key: WYBRTCRHCYZPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as theophylline, is a naturally occurring xanthine alkaloid found in tea leaves and cocoa beans. It is a well-known bronchodilator that has been used for the treatment of asthma and chronic obstructive pulmonary disease (COPD) for over 70 years. Theophylline works by relaxing the smooth muscles in the airways, which allows for easier breathing.

Scientific Research Applications

Synthesis and Chemical Properties

Purine derivatives, including 8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, have been the subject of extensive synthetic efforts due to their potential biological activities. For example, the synthesis of guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system explores the modification of the purine scaffold to yield compounds with antiviral activities (Kini et al., 1991). These synthetic methodologies can be applied to generate a wide range of purine derivatives with tailored properties for specific research applications.

Antiviral and Antitumor Activities

Purine derivatives have shown promise in the development of antiviral and antitumor agents. Research into the antiviral activity of sugar-modified nucleoside derivatives has highlighted the potential of these compounds in combating viral infections (Kini et al., 1991). Additionally, the exploration of purine-6,8-diones has revealed insights into their ionization and methylation reactions, which are critical for understanding their biological activity and potential therapeutic applications (Rahat et al., 1974).

Analgesic Properties

Research on purine derivatives has also extended to the evaluation of their analgesic properties. For instance, a study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with various functional groups demonstrated significant analgesic and anti-inflammatory activities, suggesting that these compounds could be developed as new pain management therapies (Zygmunt et al., 2015).

Future Directions

Given that these compounds are inhibitors of PARP7 and are useful in the treatment of cancer, it’s likely that future research will continue to explore their potential therapeutic applications, particularly in the context of cancer treatment .

properties

IUPAC Name

8-(butan-2-ylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-6-10(4)16-14-17-12-11(20(14)8-7-9(2)3)13(21)18-15(22)19(12)5/h9-10H,6-8H2,1-5H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBRTCRHCYZPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Butan-2-ylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

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